molecular formula C16H24N2O2 B563590 Ropinirole N-Oxide CAS No. 1076199-41-1

Ropinirole N-Oxide

Cat. No.: B563590
CAS No.: 1076199-41-1
M. Wt: 276.38
InChI Key: SJMLCCMLUAJRSX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ropinirole N-Oxide primarily targets dopamine D2 and D3 receptors . These receptors are concentrated in the limbic areas of the brain and are believed to be responsible for some of the neuropsychiatric effects . The affinity of ropinirole to the D3 receptor is 20 times larger compared to the D2 receptor .

Mode of Action

The exact mechanism of action of ropinirole as a treatment for Parkinson’s disease is unknown, however, it is believed to be related to its ability to selectively stimulate dopamine D2 receptors within the caudate-putamen system in the brain . It also has moderate in vitro affinity for opioid receptors .

Biochemical Pathways

Ropinirole and pramipexole have been found to produce dose-dependent increases of dendritic arborization and soma size after 3 days of culture, effects antagonized by the selective D3R antagonists SB277011-A and S33084 and by the mTOR pathway kinase inhibitors LY294002 and rapamycin .

Pharmacokinetics

Ropinirole is rapidly absorbed after oral administration, reaching peak concentration in approximately 1-2 hours . The bioavailability is approximately 50% . It is inactivated by metabolism in the liver, and none of the major circulating metabolites have pharmacological activity . The principal metabolic enzyme is the cytochrome P450 (CYP) isoenzyme CYP1A2 . Ropinirole shows approximately linear pharmacokinetics when given as single or repeated doses, and is eliminated with a half-life of approximately 6 hours .

Result of Action

Ropinirole is used to treat Parkinson’s disease (PD) and restless legs syndrome (RLS) . Common side effects include sleepiness, vomiting, and dizziness. Serious side effects may include pathological gambling, low blood pressure with standing, and hallucinations .

Action Environment

A new degradant (1,3′-Dimer), generated in the stability testing of ropinirole extended-release tablets, was found to be formed by the reaction of ropinirole with residual formaldehyde present or formed in lactose, a main excipient of the formulation .

Safety and Hazards

Safety data sheets suggest that Ropinirole N-Oxide may be harmful if swallowed and may cause skin and eye irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

Research is ongoing to develop better delivery systems for Ropinirole, such as self-nanoemulsifying drug delivery systems . These systems aim to reduce the extensive first-pass metabolism associated with Ropinirole .

Biochemical Analysis

Biochemical Properties

It is known that Ropinirole, the parent compound, has selective affinity for dopamine D2-like receptors This suggests that Ropinirole N-Oxide may also interact with these receptors or other related proteins

Cellular Effects

Ropinirole has been shown to have neuroprotective effects against 6-hydroxydopamine in mice, based on in vivo antioxidant properties

Molecular Mechanism

The parent compound, Ropinirole, is known to stimulate dopamine D2 receptors within the brain . It’s possible that this compound may have a similar mechanism of action, but this has not been confirmed.

Metabolic Pathways

This compound is a metabolite of Ropinirole, which is heavily metabolized by the liver. The most important metabolic pathways are N-despropylation and hydroxylation to form the N-despropyl metabolite and hydroxy metabolites . It’s likely that this compound is involved in similar metabolic pathways.

Transport and Distribution

Ropinirole, the parent compound, is extensively distributed from the vascular compartment

Preparation Methods

The synthesis of Ropinirole N-Oxide involves the oxidation of Ropinirole. One common method includes the use of oxidizing agents such as hydrogen peroxide. The reaction typically occurs under controlled conditions to ensure the selective oxidation of the nitrogen atom in the Ropinirole molecule . Industrial production methods may involve large-scale oxidation processes with stringent control over reaction parameters to achieve high yield and purity.

Chemical Reactions Analysis

Ropinirole N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can revert this compound back to Ropinirole.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Ropinirole N-Oxide can be compared with other oxidized derivatives of dopamine agonists. Similar compounds include:

    Pramipexole N-Oxide: Another oxidized dopamine agonist with similar pharmacological properties.

    Rotigotine N-Oxide: An oxidized form of Rotigotine, used in the treatment of Parkinson’s disease.

This compound is unique due to its specific interaction with dopamine receptors and its role in the metabolic pathway of Ropinirole .

Properties

IUPAC Name

N-[2-(2-oxo-1,3-dihydroindol-4-yl)ethyl]-N-propylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-9-18(20,10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15/h5-7H,3-4,8-12H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMLCCMLUAJRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CCC)(CCC1=C2CC(=O)NC2=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652675
Record name N-[2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl]-N-propylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-41-1
Record name N-[2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl]-N-propylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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